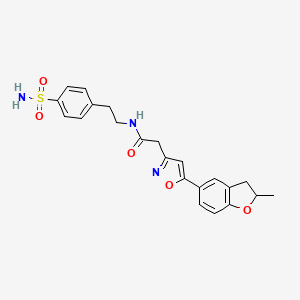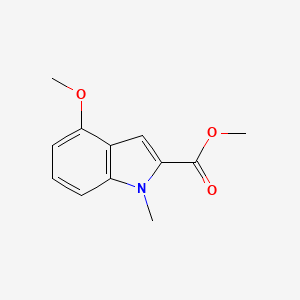
methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate” can be represented by the SMILES stringCOC(=O)C1=CC2=C(OC)C=CC=C2N1 . This indicates the presence of a methoxy group (OCH3) and a carboxylate group (COO-) in the indole ring structure.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . This suggests that similar indole derivatives could also have antiviral properties .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have demonstrated anticancer properties, suggesting potential use in cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used to combat oxidative stress, a key factor in many chronic diseases.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections.
Antidiabetic Activity
Indole derivatives have shown potential for antidiabetic activity . This suggests they could be used in the treatment of diabetes.
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthesis methods and the investigation of their biological activities could be potential future directions in the research of “Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate” and similar compounds.
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
methyl 4-methoxy-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-9-5-4-6-11(15-2)8(9)7-10(13)12(14)16-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHKCSKYDXOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)
![3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2433920.png)
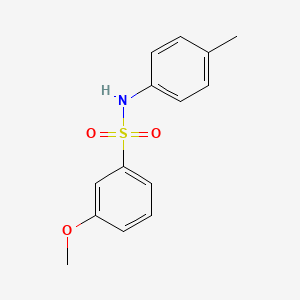
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)
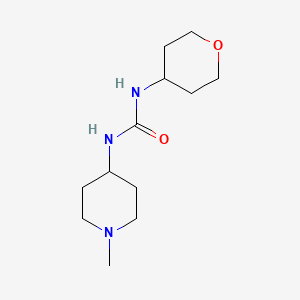
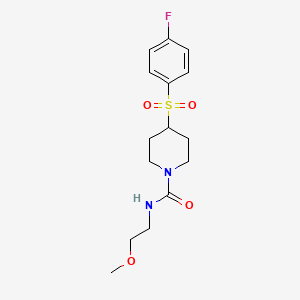
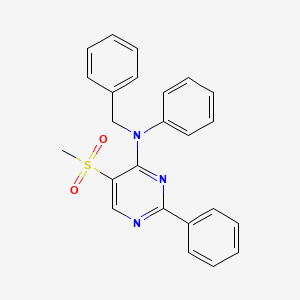
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)
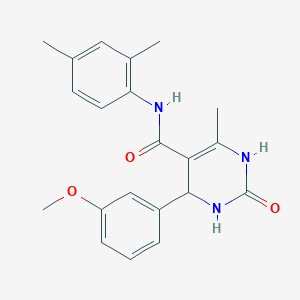
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)
![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)

